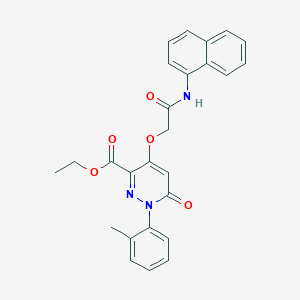![molecular formula C16H10F3N5O4 B2386010 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-92-9](/img/structure/B2386010.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H10F3N5O4 and its molecular weight is 393.282. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiallergic Research
Research on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, a similar class of compounds to the specified chemical, has shown significant potential in antiallergic applications. One such compound exhibited an ED50 value of 0.8 mg/kg po, indicating a high level of potency in the rat passive cutaneous anaphylaxis assay. This suggests potential applications in antiallergic therapy (Honma et al., 1983).
Antimicrobial Research
A study on a series of similar compounds, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, showcased their antimicrobial properties. These compounds were synthesized through complex chemical reactions and characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. They were subjected to antimicrobial evaluation and molecular docking studies, indicating the broad potential of such compounds in antimicrobial applications (Talupur et al., 2021).
Cancer Research
A similar compound, CR 2039 (DIZOLAST), belonging to the same class of potent “allergic mediator release” inhibitors, has been proposed for the prevention and treatment of asthma and other allergic disorders. It is part of a newly discovered class and shows potential in the treatment of allergic diseases, which could have implications for cancer therapy (Revel et al., 1992).
Breast Cancer Research
Another related compound was identified during a virtual screening targeting the urokinase receptor (uPAR). This compound, along with its analogue, showed significant effects in breast MDA-MB-231 invasion, migration, and adhesion assays. It also demonstrated the ability to block angiogenesis, inhibit cell growth, and induce apoptosis. These findings suggest potential applications in breast cancer research and therapy (Wang et al., 2011).
Electrochemical Research
A study focused on the synthesis of novel electropolymerizable monomers related to the specified compound. These monomers exhibited interesting electrochemical properties, such as reversible electrochemical oxidation processes, and showed strong color changes and high contrast ratios in the visible and NIR regions upon electro-oxidation. This research highlights the potential of such compounds in the field of electrochemistry, particularly in the development of electrochromic materials (Hsiao & Wang, 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is the ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these transporters, it can influence their activity and regulate the transport of molecules across the cell membrane .
Result of Action
The modulation of ATP-binding cassette transporters by this compound could lead to changes in the transport of molecules across cell membranes. This could potentially alter cellular functions and have therapeutic implications. For instance, the compound has been associated with the treatment of cystic fibrosis, a condition linked to the malfunction of a specific ATP-binding cassette transporter .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O4/c17-16(18,19)28-11-4-2-10(3-5-11)24-22-14(21-23-24)15(25)20-9-1-6-12-13(7-9)27-8-26-12/h1-7H,8H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNRFUFIPQOHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2385928.png)
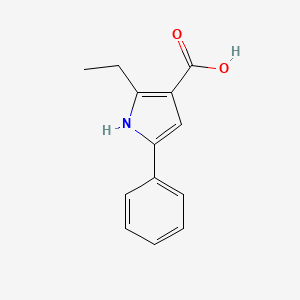

![Ethyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2385933.png)
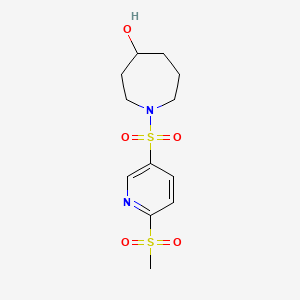
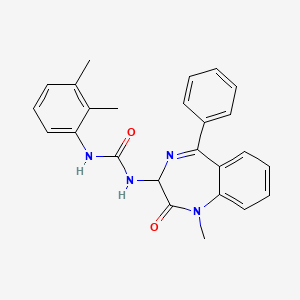
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2385939.png)
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

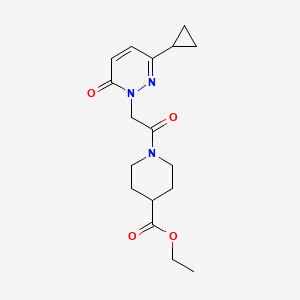
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)
